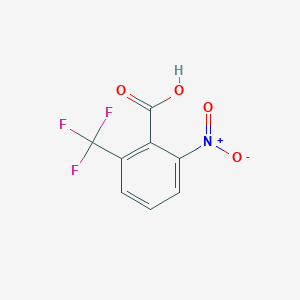

2-nitro-6-(trifluoromethyl)benzoic Acid

Description

Positional Isomerism and Structural Context within Nitro(trifluoromethyl)benzoic Acids

The structural arrangement of these functional groups significantly influences the planarity of the molecule. Crystallographic studies of related isomers, such as 4-nitro-2-(trifluoromethyl)benzoic acid, reveal that significant steric interactions between adjacent bulky groups force certain functional groups to rotate out of the plane of the aromatic ring. nih.govresearchgate.netdoaj.org In the case of 4-nitro-2-(trifluoromethyl)benzoic acid, the trifluoromethyl group positioned ortho to the carboxylic acid moiety causes the carboxyl group to be twisted out of the aromatic plane by an angle of 47.2°. nih.gov

Applying this principle to 2-nitro-6-(trifluoromethyl)benzoic acid, the presence of two bulky substituents (NO₂ and CF₃) flanking the carboxylic acid group at the 2- and 6-positions creates substantial steric hindrance. This severe crowding is expected to force the carboxylic acid group to adopt a conformation that is significantly non-coplanar with the benzene (B151609) ring. This structural distortion is a known phenomenon in other 2,6-disubstituted benzoic acids and can dramatically affect the acidity and reactivity of the carboxyl group. nih.gov For instance, research on 2,4,6-tris(trifluoromethyl)benzoic acid shows that the steric hindrance is so great that it prevents normal esterification reactions. researchgate.net

Positional Isomers of Nitro(trifluoromethyl)benzoic Acid

| Compound Name | CAS Number |

|---|---|

| 2-Nitro-4-(trifluoromethyl)benzoic acid | 320-94-5 sigmaaldrich.com |

| 5-Nitro-2-(trifluoromethyl)benzoic acid | 847547-06-2 sigmaaldrich.com |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | Not specified in sources |

| 4-Nitro-3-(trifluoromethyl)benzoic acid | Not specified in sources |

Significance in Aromatic Fluorine Chemistry and Substituted Benzoic Acid Derivatization

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. The trifluoromethyl group (CF₃) is particularly valued for its strong electron-withdrawing nature and lipophilicity. This compound is a significant molecule in this context, serving as a key intermediate for the synthesis of more complex fluorinated compounds.

Its utility is further enhanced by the presence of the nitro group, a versatile functional handle. The nitro group can be readily reduced to an amine (-NH₂), which then opens up a vast array of subsequent chemical transformations, including diazotization, amidation, and N-alkylation. This makes the compound a valuable precursor for creating libraries of derivatives for drug discovery and other applications. For example, related chloro-nitro-(trifluoromethyl)benzoic acid derivatives serve as precursors in the synthesis of novel antitubercular agents. nih.gov Similarly, nitrated benzotrifluoride (B45747) compounds are used as intermediates in the production of herbicides. google.com

The derivatization of this compound is heavily influenced by the steric hindrance discussed previously. While the electronic effects of the nitro and trifluoromethyl groups activate the aromatic ring for certain reactions, the steric crowding around the carboxylic acid can hinder reactions at this site. This presents both a challenge and an opportunity in synthetic design. Reactions such as esterification or amidation may require more forcing conditions or specialized reagents to overcome the steric barrier. researchgate.net Conversely, this steric shield can be exploited to direct reactions to other, less hindered positions on the molecule, thereby achieving regioselectivity that might be difficult to obtain with less crowded analogues. The unique structural and electronic properties of this compound thus make it a valuable and challenging substrate in the field of aromatic fluorine chemistry and substituted benzoic acid derivatization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)4-2-1-3-5(12(15)16)6(4)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBBEHFQLFYRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24821-18-9 | |

| Record name | 2-Nitro-6-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitro 6 Trifluoromethyl Benzoic Acid

Formation of the Carboxylic Acid Functionality

Oxidation of Aromatic Methyl or Alkyl Groups

A common and effective strategy for synthesizing substituted benzoic acids is the oxidation of a corresponding toluene (B28343) derivative. In this approach, 2-nitro-6-(trifluoromethyl)toluene serves as the precursor. The methyl group is oxidized to a carboxylic acid using strong oxidizing agents. Potassium permanganate (B83412) (KMnO₄) is a frequently employed reagent for this type of transformation.

The reaction is typically conducted in an aqueous solution, often under basic conditions, and requires heating to proceed. For instance, a similar compound, 2-chloro-6-nitro-benzoic acid, is synthesized by heating 2-chloro-6-nitro-toluene with potassium permanganate in an aqueous solution of potassium hydroxide (B78521) for several hours at 100°C. prepchem.com After the reaction is complete, any unreacted starting material can be removed by steam distillation. The product is then isolated by acidifying the filtered reaction mixture, which causes the carboxylic acid to precipitate. prepchem.com Computational studies using density functional theory (DFT) have also been employed to model the oxidation pathways of substituted nitrotoluenes by permanganate, providing insights into the competition between methyl group oxidation and ring oxidation. researchgate.net

| Precursor | Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|---|

| 2-nitro-6-(trifluoromethyl)toluene | Potassium Permanganate (KMnO₄) | Aqueous base (e.g., KOH), 100°C | prepchem.com |

Hydrolysis of Nitriles or Related Carboxylic Acid Derivatives

An alternative route to the carboxylic acid functionality is through the hydrolysis of a nitrile (-CN) group. This method starts with the precursor 2-nitro-6-(trifluoromethyl)benzonitrile. The nitrile group can be converted to a carboxylic acid under either acidic or basic conditions.

Acid-catalyzed hydrolysis is a robust method for this transformation. For the analogous compound 2-nitro-4-trifluoromethyl benzonitrile (B105546), hydrolysis can be achieved by heating with sulfuric acid. google.com The reaction involves mixing the benzonitrile with sulfuric acid and heating, for example, at temperatures between 90°C and 100°C, until the reaction is complete. google.com Following the reaction, the product is typically isolated through extraction and purification processes. Base-catalyzed hydrolysis, using an inorganic base like sodium hydroxide, is also a viable option, which initially forms the carboxylate salt before acidification to yield the final benzoic acid. google.com

| Precursor | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| 2-nitro-6-(trifluoromethyl)benzonitrile | Sulfuric Acid (H₂SO₄) | Heating at 90-100°C | google.com |

| 2-nitro-6-(trifluoromethyl)benzonitrile | Sodium Hydroxide (NaOH) followed by acid | Aqueous solution, heating | google.com |

Multi-step Convergent and Linear Synthesis Pathways

The assembly of 2-nitro-6-(trifluoromethyl)benzoic acid is generally achieved through multi-step synthetic sequences, which can be categorized as either linear or convergent.

A linear synthesis involves a sequential series of reactions where the product of one step becomes the starting material for the next. A plausible linear pathway to the target compound could begin with 2-(trifluoromethyl)toluene. This starting material would first undergo nitration using a mixture of nitric acid and sulfuric acid. google.com This reaction typically produces a mixture of isomers, including the desired 2-nitro-6-(trifluoromethyl)toluene, which would need to be separated. google.comgoogleapis.com In the subsequent step, the methyl group of the isolated isomer would be oxidized to a carboxylic acid, as described in section 2.4.1, to yield the final product.

Another linear approach could start with 2-(trifluoromethyl)benzonitrile. The first step would be the nitration of the aromatic ring to introduce the nitro group, yielding 2-nitro-6-(trifluoromethyl)benzonitrile. nih.gov The synthesis would conclude with the hydrolysis of the nitrile group to the carboxylic acid, as detailed in section 2.4.2.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing costs and reaction times. This involves systematically varying parameters such as temperature, solvent, catalyst, and reagent concentrations.

For key transformations, such as the formation of substituted benzoic acids, several factors can be fine-tuned. In copper-catalyzed reactions involving 2-halobenzoic acids, for example, the choice of base has been shown to be critical. A study on a related synthesis found that potassium carbonate (K₂CO₃) was more effective than other bases like cesium carbonate or sodium hydroxide, leading to a significantly higher product yield. acs.org The amount of catalyst, such as copper iodide, is also a crucial parameter, with reductions in catalyst loading sometimes leading to a sharp decrease in yield. acs.org

Further optimization can involve screening various solvents to find one that provides the best balance of solubility, reactivity, and ease of handling. Reaction time and temperature are also interdependent variables that must be carefully controlled. For instance, in nitration reactions, maintaining a low temperature (e.g., 0-5°C) is often necessary to control selectivity and prevent the formation of unwanted byproducts. truman.edu Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, ensuring the reaction goes to completion without generating excessive impurities.

| Parameter | Variables to Consider | Rationale | Reference |

|---|---|---|---|

| Catalyst | Type (e.g., CuI), loading (mol%) | Affects reaction rate and efficiency. | acs.org |

| Base | Type (e.g., K₂CO₃, Cs₂CO₃), concentration | Crucial for activating substrates and neutralizing acidic byproducts. | acs.org |

| Solvent | Polarity, boiling point | Affects solubility of reactants and reaction kinetics. | acs.org |

| Temperature | Reaction temperature (°C) | Controls reaction rate and selectivity. | truman.edu |

| Time | Duration of reaction (hours) | Ensures complete conversion without product degradation. | acs.org |

Chemical Reactivity and Derivatization Studies of 2 Nitro 6 Trifluoromethyl Benzoic Acid

Carboxylic Acid Group Transformations

The carboxylic acid moiety is a primary site for derivatization, though its reactivity is tempered by steric hindrance from the adjacent nitro and trifluoromethyl groups.

Esterification and Amidation Reactions

Esterification: The conversion of 2-nitro-6-(trifluoromethyl)benzoic acid to its corresponding esters is challenging under standard Fischer esterification conditions due to the steric hindrance around the carboxyl group. Research on similarly hindered substrates, such as benzoic acids with ortho-nitro or ortho-trifluoromethyl groups, indicates that direct condensation with alcohols is often inefficient. mdpi.com For instance, the esterification of benzoic acid derivatives with strong electron-withdrawing groups in the ortho position, like a nitro or trifluoromethyl group, results in low yields. mdpi.com More effective methods often involve the use of potent dehydrating agents or the conversion of the carboxylic acid to a more reactive intermediate. For example, various nitrobenzoic acids can be esterified with lower alkanols in the presence of catalysts like polyfluoroalkanesulfonic acids, which can facilitate the reaction under milder conditions than traditional strong acids. google.com Another approach for hindered acids is the use of 2-methyl-6-nitrobenzoic anhydride (B1165640), which acts as a powerful dehydrating reagent to promote ester formation from nearly equimolar amounts of acids and alcohols. organic-chemistry.org

Amidation: Direct amide formation from this compound and an amine is also impeded by steric factors. High temperatures and specialized coupling reagents are typically required to achieve reasonable yields. For sterically hindered benzoic acids, methods involving conversion to a highly reactive acyl fluoride (B91410) intermediate have proven effective for coupling with electron-deficient or hindered amines. rsc.org General protocols for challenging amidations often require stoichiometric activating agents, such as titanium tetrachloride (TiCl₄) in pyridine, which can mediate the condensation of a wide range of carboxylic acids and amines. nih.gov However, the efficiency of such methods is known to decrease significantly when both the carboxylic acid and the amine are sterically hindered. nih.govchimia.ch Boron-based reagents like tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, have also emerged as effective mediators for direct amidation, even for relatively unreactive benzoic acids, though higher temperatures may be necessary. acs.org

Interactive Table: Representative Conditions for Hindered Carboxylic Acid Transformations

| Transformation | Reagent/Catalyst | Conditions | Typical Outcome for Hindered Substrates |

| Esterification | Polyfluoroalkanesulfonic acid | Heat (60-120°C) in inert solvent | Moderate to good yields google.com |

| Esterification | 2-Methyl-6-nitrobenzoic anhydride | DMAP (cat.), Et₃N, Room Temp. | High yields organic-chemistry.org |

| Amidation | Titanium Tetrachloride (TiCl₄) | Pyridine, 85°C | Moderate to excellent yields nih.gov |

| Amidation | Cyanuric fluoride / Pyridine | Elevated Temperature | Good to excellent yields rsc.org |

| Amidation | B(OCH₂CF₃)₃ | MeCN, 80°C | Good conversions acs.org |

Formation of Acyl Halides and Anhydrides

Acyl Halides: The most common route to activate the carboxylic acid is its conversion to an acyl halide, typically an acyl chloride. This is readily accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), often with gentle heating. prepchem.comgoogle.com This method has been successfully applied to structurally similar compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, which is converted to its corresponding acid chloride using thionyl chloride before subsequent reaction with an amine to form an amide. nih.goviucr.org Given the effectiveness of this reagent with other deactivated and hindered benzoic acids, it is the standard method for producing 2-nitro-6-(trifluoromethyl)benzoyl chloride. prepchem.com Acyl fluorides, which can be advantageous due to their greater stability and selective reactivity, can be synthesized from carboxylic acids using reagents such as cyanuric fluoride. rsc.org

Anhydrides: Symmetrical anhydrides can be formed from carboxylic acids, often through dehydration or reaction with an acyl halide. A prominent example in derivatization chemistry is the use of 2-methyl-6-nitrobenzoic anhydride as a coupling reagent itself, highlighting the utility of such structures in synthesis. organic-chemistry.org

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is extremely electron-deficient due to the combined inductive and resonance electron-withdrawing effects of the nitro, trifluoromethyl, and carboxyl groups. This electronic character renders it highly deactivated towards electrophilic attack but potentially activated for nucleophilic substitution if a suitable leaving group is present.

Electrophilic Aromatic Substitution Patterning

Electrophilic aromatic substitution (EAS) on this substrate is exceptionally difficult. The benzene (B151609) ring is severely deactivated by three powerful electron-withdrawing groups. lkouniv.ac.in Such groups decrease the electron density of the ring, making it a poor nucleophile for attacking incoming electrophiles. lkouniv.ac.in For comparison, trifluoromethylbenzene is roughly 40,000 times less reactive than benzene towards nitration. vanderbilt.edu The presence of two additional deactivating groups (nitro and carboxyl) further reduces the reactivity to a point where EAS is generally not feasible under standard conditions.

If a reaction were forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The nitro, trifluoromethyl, and carboxylic acid groups are all meta-directors. researchgate.netyoutube.comlibretexts.org They direct incoming electrophiles to the positions meta to themselves by destabilizing the carbocation intermediates (arenium ions) formed from ortho and para attack more than the intermediate from meta attack. youtube.com Based on the positions of the current groups (1, 2, and 6), the potential sites for substitution are C4 and C5. All three groups would direct an incoming electrophile to the C4 and C5 positions.

Nucleophilic Aromatic Substitution with Activated Substrates

While the parent molecule lacks a suitable leaving group for nucleophilic aromatic substitution (SₙAr), its derivatives, particularly those containing a halogen, are highly activated for such reactions. The SₙAr mechanism is favored on electron-poor aromatic rings, especially when strong electron-withdrawing groups like nitro are positioned ortho or para to a leaving group (e.g., a halide). wikipedia.orglibretexts.orgmasterorganicchemistry.com

In a hypothetical derivative such as 4-chloro-2-nitro-6-(trifluoromethyl)benzoic acid, the chlorine atom at C4 would be an excellent site for nucleophilic attack. The nitro group at C2 (ortho to the chlorine) and the trifluoromethyl group at C6 (ortho to the chlorine) would effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, thereby facilitating the substitution. masterorganicchemistry.comyoutube.com This high degree of activation allows for the displacement of the halide by a wide range of nucleophiles under relatively mild conditions. The reactivity of such activated systems is well-documented, with 2,4-dinitrochlorobenzene serving as a classic example of a highly reactive SₙAr substrate. libretexts.org

Interactive Table: Predicted Reactivity of a Halogenated Derivative

| Substrate | Nucleophile (Nu⁻) | Expected Product | Activating Groups (Ortho/Para to LG) |

| 4-Cl -2-NO₂-6-CF₃-benzoic acid | RO⁻ (Alkoxide) | 4-OR -2-NO₂-6-CF₃-benzoic acid | -NO₂, -CF₃ |

| 4-Cl -2-NO₂-6-CF₃-benzoic acid | R₂NH (Amine) | 4-NR₂ -2-NO₂-6-CF₃-benzoic acid | -NO₂, -CF₃ |

| 4-Cl -2-NO₂-6-CF₃-benzoic acid | SH⁻ (Hydrosulfide) | 4-SH -2-NO₂-6-CF₃-benzoic acid | -NO₂, -CF₃ |

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. The reduction of an aromatic nitro group is a common and important reaction in organic synthesis. sci-hub.se

A variety of reducing agents can be employed to convert the nitro group to an amine (-NH₂). wikipedia.org Common methods include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. This method is often clean and efficient. sci-hub.se

Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). acs.org

Transfer Hydrogenation: Using a source of hydrogen like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

In the case of this compound, the steric hindrance from the adjacent trifluoromethyl and carboxylic acid groups might influence the choice of reagent and reaction conditions. For some sterically hindered polynitro compounds, the least hindered nitro group is preferentially reduced. stackexchange.com However, as there is only one nitro group, the main consideration would be accessing the group with the reducing agent. Catalytic hydrogenation is often effective for reducing even hindered nitro groups. The resulting product would be 2-amino-6-(trifluoromethyl)benzoic acid, a valuable synthetic intermediate. It is important to select reduction conditions that are compatible with the carboxylic acid and trifluoromethyl groups, which are generally stable under most nitro reduction protocols. sci-hub.se

Reductive Transformations to Amino and Related Derivatives

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing access to amino derivatives which are valuable precursors for a wide range of further chemical modifications. In the case of this compound, the selective reduction of the nitro group to an amino group, yielding 2-amino-6-(trifluoromethyl)benzoic acid, is a key transformation.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metals in acidic media. For substrates containing other reducible functional groups, such as a carboxylic acid, chemoselective reduction methods are necessary to avoid unwanted side reactions. Reagents like hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively reduce the nitro group in aromatic compounds that also contain carboxylic acid functionalities. niscpr.res.in The choice of reducing agent and reaction conditions is crucial to ensure the desired transformation occurs with high yield and selectivity.

While specific experimental data for the reduction of this compound is not extensively detailed in publicly available literature, the general principles of nitro group reduction in substituted benzoic acids are well-established. The resulting 2-amino-6-(trifluoromethyl)benzoic acid can then serve as a versatile intermediate for various derivatization reactions targeting the amino group. These can include acylation, alkylation, and silylation, allowing for the introduction of a wide array of functional groups and the synthesis of more complex molecules. mdpi.comsigmaaldrich.comgcms.cz The reactivity of the amino group in such derivatives is influenced by the electronic effects of the adjacent trifluoromethyl and carboxylic acid groups.

Table 1: Potential Reductive Transformations and Subsequent Derivatizations

| Transformation | Reagents/Conditions | Product |

| Nitro Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-amino-6-(trifluoromethyl)benzoic acid |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | 2-amino-6-(trifluoromethyl)benzoic acid | |

| Hydrazine-based reagents | 2-amino-6-(trifluoromethyl)benzoic acid | |

| Amino Derivatization | Acylation (e.g., Acetic anhydride) | 2-acetamido-6-(trifluoromethyl)benzoic acid |

| Alkylation (e.g., Alkyl halides) | 2-(alkylamino)-6-(trifluoromethyl)benzoic acid | |

| Silylation (e.g., MTBSTFA) | Silylated 2-amino-6-(trifluoromethyl)benzoic acid |

This table presents potential transformations based on general chemical principles and reactions of analogous compounds.

Influence on Aromatic Reactivity

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) reactions. This is due to the presence of three strongly electron-withdrawing groups: the nitro group (-NO₂), the trifluoromethyl group (-CF₃), and the carboxylic acid group (-COOH). These groups pull electron density away from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles. vaia.comvaia.com

The directing effects of these substituents in EAS are as follows:

Nitro group (-NO₂): A strong deactivating, meta-directing group.

Trifluoromethyl group (-CF₃): A strong deactivating, meta-directing group. vaia.com

Carboxylic acid group (-COOH): A deactivating, meta-directing group.

With all three substituents directing incoming electrophiles to the meta positions, and the ring being heavily deactivated, forcing conditions would likely be required for any electrophilic substitution to occur. The substitution pattern would be complex, with the potential for a mixture of products depending on the relative directing power and steric hindrance of the existing groups.

Conversely, the high degree of electron deficiency in the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SₙAr) reactions, particularly if a suitable leaving group were present on the ring. Electron-withdrawing groups, especially in the ortho and para positions to a leaving group, can stabilize the negatively charged Meisenheimer complex intermediate, thus facilitating the reaction.

Stability and Electronic Effects of the Trifluoromethyl Group

Impact on Aromatic Ring Activation/Deactivation

The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong deactivating effect on the aromatic ring is primarily due to the high electronegativity of the three fluorine atoms, which creates a strong inductive effect, pulling electron density away from the ring. mdpi.comnih.gov This deactivation makes the aromatic ring significantly less susceptible to electrophilic attack.

The presence of the -CF₃ group, in conjunction with the nitro and carboxylic acid groups, renders the aromatic ring of this compound exceptionally electron-poor. This enhanced electrophilicity at the ring carbons can be a key factor in its reactivity profile, particularly in reactions involving nucleophiles. nih.gov

Steric Effects on Ortho-Substituted Reactions

The trifluoromethyl group is bulkier than a hydrogen atom and can exert significant steric hindrance. mdpi.com In this compound, the -CF₃ group is positioned ortho to both the nitro group and the carboxylic acid group. This "ortho effect" can have several consequences:

Steric Inhibition of Resonance: The steric bulk of the ortho substituents can force the carboxylic acid and nitro groups to twist out of the plane of the benzene ring. This loss of planarity can inhibit resonance interactions between these groups and the aromatic system. researchgate.netwikipedia.orgstackexchange.com

Influence on Acidity: The ortho effect in substituted benzoic acids is known to influence their acidity. The steric hindrance can disrupt the planarity of the carboxyl group with the ring, which can, in some cases, lead to an increase in acidity compared to the meta and para isomers. wikipedia.orgquora.com

Hindrance to Reactions at Adjacent Groups: The steric bulk of the -CF₃ group can sterically hinder reactions at the adjacent nitro and carboxylic acid groups, potentially affecting their reactivity and the accessibility of reagents.

Table 2: Electronic and Steric Effects of Substituents

| Substituent | Electronic Effect | Directing Effect (EAS) | Steric Effect |

| -NO₂ | Strongly electron-withdrawing | meta | Moderate |

| -CF₃ | Strongly electron-withdrawing | meta | Significant |

| -COOH | Electron-withdrawing | meta | Moderate |

Chemo- and Regioselectivity in Complex Reaction Systems

In a molecule with multiple reactive sites like this compound, the outcome of a reaction is governed by chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. slideshare.netwikipedia.org

For instance, in a reduction reaction, a key challenge would be the selective reduction of the nitro group without affecting the carboxylic acid group. As mentioned earlier, specific reagents are known to achieve this chemoselectivity. niscpr.res.inscispace.com

In reactions involving the aromatic ring, the regioselectivity would be dictated by the combined electronic and steric effects of the three substituents. For a hypothetical electrophilic substitution, the incoming group would be directed to the positions meta to all three existing groups. However, the severe deactivation of the ring makes such reactions unlikely under standard conditions.

For a potential nucleophilic aromatic substitution (if a leaving group were present), the regioselectivity would be determined by the positions that best stabilize the intermediate negative charge, typically ortho and para to the strongest electron-withdrawing groups.

The interplay of these factors in more complex reaction systems, where multiple reagents are present, would require careful consideration of the relative reactivity of each functional group and the specific reaction conditions employed.

Spectroscopic and Crystallographic Investigations of 2 Nitro 6 Trifluoromethyl Benzoic Acid

Advanced Spectroscopic Characterization

Experimental ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-nitro-6-(trifluoromethyl)benzoic acid have not been reported in the surveyed scientific literature. While NMR data is available for isomers such as 4-nitro-2-(trifluoromethyl)benzoic acid and other related substituted benzoic acids, specific chemical shifts, coupling constants, and spectral assignments for the 2-nitro-6-(trifluoromethyl) isomer could not be located. researchgate.netnih.gov

Detailed experimental Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound are not available in the public domain. Analysis of related molecules, such as 4-nitro-2-(trifluoromethyl)benzoic acid, shows characteristic vibrational bands including a broad O-H stretch from the carboxylic acid group, a strong C=O stretch, symmetric and asymmetric stretches for the NO₂ group, and vibrations corresponding to the C-F bonds of the trifluoromethyl group. nih.gov However, the precise wavenumbers for these functional groups in this compound remain uncharacterised.

There is no available data on the electronic absorption (UV-Vis) or emission (Fluorescence) properties of this compound. Photophysical studies, which would detail characteristics such as absorption maxima (λmax), molar absorptivity (ε), fluorescence quantum yields, and excited-state lifetimes, have not been published.

While experimental high-resolution mass spectrometry (HRMS) data is not published, predicted mass-to-charge ratios (m/z) for various adducts of this compound (Molecular Formula: C₈H₄F₃NO₄, Monoisotopic Mass: 235.00925 Da) are available from computational databases. uni.lu This data is crucial for confirming the molecular formula in analytical studies.

Table 1: Predicted Mass Spectrometry Data for C₈H₄F₃NO₄

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 236.01653 |

| [M-H]⁻ | 234.00197 |

| [M+Na]⁺ | 257.99847 |

| [M+K]⁺ | 273.97241 |

| [M+NH₄]⁺ | 253.04307 |

Solid-State Structural Analysis by X-ray Diffraction

A crystal structure for this compound has not been deposited in crystallographic databases, and as such, no experimental data exists on its solid-state structure, crystal packing, or specific intermolecular interactions.

Studies on related isomers, such as 4-nitro-2-(trifluoromethyl)benzoic acid, reveal that molecules in the solid state typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. researchgate.netnih.gov These dimers can be further organized into more complex supramolecular structures through other interactions, including face-to-face π-stacking of the aromatic rings and fluorine-involved contacts. nih.gov However, due to the different substitution pattern and the potential for steric hindrance between the adjacent nitro and trifluoromethyl groups in the 2,6-isomer, its crystal packing and hydrogen bonding motifs could differ significantly from those of other isomers.

Molecular Conformation and Torsional Angles

There is no available crystallographic data or computational studies to definitively describe the molecular conformation and specific torsional angles of this compound. Such data would be essential to understand the spatial arrangement of the benzoic acid backbone and the orientation of the nitro and trifluoromethyl substituents.

Rotational Disorder of Trifluoromethyl and Nitro Groups

Without experimental evidence from techniques like X-ray crystallography, it is not possible to determine if the trifluoromethyl and nitro groups in this compound exhibit rotational disorder in the solid state.

Chiroptical Properties

There is no information available in the scientific literature concerning the chiroptical properties of any specific derivatives or enantiomers of this compound.

Computational and Theoretical Chemical Studies of 2 Nitro 6 Trifluoromethyl Benzoic Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the properties of organic molecules with high accuracy. These methods are used to predict the molecule's geometry, electronic landscape, and spectroscopic signatures.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 2-nitro-6-(trifluoromethyl)benzoic acid, a key structural feature is the significant steric hindrance between the bulky -COOH, -NO₂, and -CF₃ groups positioned at the 1, 2, and 6 positions of the benzene (B151609) ring.

Based on studies of related ortho-substituted benzoic acids, it is expected that these steric clashes force the substituents to twist out of the plane of the benzene ring. In similar molecules like 2-nitrobenzoic acid and 4-nitro-2-(trifluoromethyl)benzoic acid, the nitro and carboxylic acid groups are significantly rotated from the aromatic plane to alleviate steric strain. nih.govresearchgate.netresearchgate.net For this compound, this effect would likely be even more pronounced due to the presence of two large ortho groups flanking the carboxylic acid. The conformational landscape would be dominated by rotamers that minimize the repulsive interactions between these three groups, leading to a non-planar ground-state geometry. The dihedral angles defining the orientation of the -COOH, -NO₂, and -CF₃ groups relative to the benzene ring are critical parameters determined through these calculations.

The electronic structure of a molecule governs its reactivity. Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. mdpi.com

For this compound, both the nitro and trifluoromethyl groups are strong electron-withdrawing groups. This has several consequences:

HOMO-LUMO Energies: The presence of these groups is expected to lower the energy of both the HOMO and LUMO orbitals.

Orbital Distribution: The HOMO is typically localized on the electron-rich aromatic ring. The LUMO, however, is expected to have a significant contribution from the nitro group, which is a common characteristic of nitroaromatic compounds and indicates sites susceptible to nucleophilic attack. researchgate.netresearchgate.net

Atomic Charges: Calculation of atomic charges (e.g., using Natural Population Analysis) would reveal a highly polarized molecule. The oxygen atoms of the nitro and carboxyl groups and the fluorine atoms of the trifluoromethyl group would possess significant negative partial charges, while the nitrogen, the carboxyl carbon, the trifluoromethyl carbon, and the adjacent ring carbons would carry positive partial charges.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.com

Table 1: Predicted Frontier Molecular Orbital Energies Note: The following table contains hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature. The values are based on trends observed in similar nitroaromatic compounds.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -10.9 |

| LUMO Energy | -1.6 |

| HOMO-LUMO Gap (ΔE) | 9.3 |

Theoretical vibrational analysis is used to predict infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental spectral bands. nih.gov For this compound, the simulated spectrum would be characterized by vibrations from its distinct functional groups.

Key predicted vibrational modes would include:

O-H Stretching: A broad band characteristic of the carboxylic acid hydroxyl group, typically appearing in the 2800-3300 cm⁻¹ range.

C=O Stretching: A strong absorption from the carbonyl of the carboxylic acid group, expected around 1700 cm⁻¹.

NO₂ Stretching: Two distinct bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching of the nitro group, generally found near 1540 cm⁻¹ and 1320 cm⁻¹, respectively. nih.govscirp.org

C-F Stretching: Strong absorptions associated with the trifluoromethyl group, typically appearing in the 1100-1300 cm⁻¹ region. nih.gov

Deviations from standard frequencies can provide insight into electronic and steric effects within the molecule.

Intermolecular Interactions and Hydrogen Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)

In the solid state, the supramolecular structure is dictated by intermolecular forces. For carboxylic acids, the most significant of these is hydrogen bonding. Computational studies, particularly Natural Bond Orbital (NBO) analysis, can quantify the strength and nature of these interactions.

Solvent Effects on Molecular and Spectroscopic Properties (e.g., Polarizable Continuum Models)

The properties of a molecule can be significantly influenced by its environment. Polarizable Continuum Models (PCMs) are a common computational method to simulate the effects of a solvent. nih.gov In these models, the solvent is treated as a continuous medium with a defined dielectric constant, which interacts with the solute molecule.

For this compound, a polar molecule, solvation in a polar solvent is expected to:

Influence Conformation: The energy barrier for rotation of the functional groups might change, potentially altering the preferred conformation compared to the gas phase.

Shift Spectroscopic Bands: The frequencies of vibrational modes, particularly those involving polar bonds (C=O, N-O, O-H), can shift upon solvation (solvatochromism). Similarly, electronic transitions in the UV-Vis spectrum would be affected.

Prediction of Molecular Descriptors for Structure-Property Relationship Studies

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical properties and biological activity of a compound in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. Various descriptors for this compound can be computationally predicted.

Table 2: Predicted Molecular Descriptors for this compound Data sourced from computational predictions.

| Descriptor | Value | Description |

| Molecular Formula | C₈H₄F₃NO₄ | The elemental composition of the molecule. |

| Molecular Weight | 235.12 g/mol | The mass of one mole of the compound. |

| Monoisotopic Mass | 235.00925 Da | The mass of the molecule with the most abundant isotopes. uni.lu |

| XlogP | 1.3 | A measure of the molecule's lipophilicity (partition coefficient between octanol and water). uni.lu |

| Hydrogen Bond Donors | 1 | The number of groups that can donate a hydrogen atom to a hydrogen bond (the -OH group). |

| Hydrogen Bond Acceptors | 4 | The number of sites that can accept a hydrogen atom in a hydrogen bond (the oxygen atoms). |

| Predicted CCS (Ų) | 137.9 ([M-H]⁻) | The predicted collision cross-section, an indicator of the molecule's size and shape in the gas phase. uni.lu |

Applications As a Synthetic Intermediate in Fine Chemical and Materials Science Research

Precursor in the Synthesis of Substituted Benzothiazinones and Related Heterocycles

While direct synthesis of benzothiazinones from 2-nitro-6-(trifluoromethyl)benzoic acid is not prominently documented, the established synthetic routes for this class of heterocycles rely on precursors with a similar substitution pattern. For instance, the synthesis of 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs), a promising class of antitubercular agents, often starts from 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.goviucr.org This analogous synthesis provides a clear blueprint for the potential application of the title compound.

The general pathway involves the activation of the carboxylic acid, typically by conversion to an acyl chloride with thionyl chloride. nih.gov This is followed by a reaction with a thiocyanate (B1210189) salt to form a reactive benzoyl isothiocyanate intermediate. The subsequent nucleophilic attack by a secondary amine on this intermediate leads to a thiourea (B124793) derivative, which then undergoes an intramolecular nucleophilic aromatic substitution to close the ring, forming the benzothiazinone core. nih.govresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups, is crucial as it activates the ring towards this final cyclization step.

Table 1: Representative Synthetic Pathway for Benzothiazinone (BTZ) Formation Using an Analogous Precursor

| Step | Reactant(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| 1 | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid, Thionyl Chloride | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride | Carboxylic acid activation |

| 2 | Acyl chloride intermediate, Potassium thiocyanate | 2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate | Formation of the key reactive intermediate |

| 3 | Benzoyl isothiocyanate, Secondary amine (e.g., piperidine) | N-acyl thiourea derivative | Introduction of the N-substituent |

| 4 | N-acyl thiourea derivative | 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one | Intramolecular cyclization to form the heterocycle |

This table is based on the synthesis of BTZs from a closely related precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, illustrating the probable synthetic utility of this compound. nih.govresearchgate.net

Building Block for Fluoroaromatic Carboxylic Acid Derivatives with Defined Substitution Patterns

The title compound is a prime example of a fluoroaromatic building block with a highly defined substitution pattern. The ortho-positioning of the bulky trifluoromethyl group relative to the carboxylic acid imposes significant steric hindrance. This steric constraint forces the carboxyl group to twist out of the plane of the aromatic ring, a phenomenon observed in similarly substituted benzoic acids. For example, in 2,6-bis(trifluoromethyl)benzoic acid, the dihedral angles between the benzene (B151609) ring and the carboxyl group are dramatically large, at 71.5° and 99.3° for two independent molecules in the crystal structure. This steric hindrance can be exploited to control reactivity, preventing certain reactions at the carboxyl group or directing reactions to other sites on the molecule.

This fixed substitution pattern allows for the systematic synthesis of derivatives where further functionalization is predictable. The carboxylic acid can be converted into esters, amides, or other derivatives, while the nitro group can be reduced to an amine, providing a handle for a wide range of subsequent chemical transformations.

Intermediate for Complex Polyfunctionalized Aromatic Systems

Each functional group on this compound can be selectively transformed, making it an ideal starting point for creating more elaborate polyfunctionalized aromatic compounds.

Key transformations include:

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (B41778) derivative using various methods, such as catalytic hydrogenation. This introduces a versatile amino group that can participate in amide bond formations, diazotization reactions, or serve as a directing group for further electrophilic aromatic substitution.

Derivatization of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, acyl halides, or anhydrides, providing access to a vast array of chemical structures and functionalities.

Nucleophilic Aromatic Substitution: Although challenging, the electron-deficient nature of the ring, enhanced by two strong electron-withdrawing groups, could potentially allow for nucleophilic aromatic substitution of a suitably positioned leaving group, if one were introduced.

Through a sequence of these reactions, chemists can build complex molecules with precisely controlled stereochemistry and functionality, which are often required for pharmaceuticals, agrochemicals, and materials science applications.

Role in the Development of Catalytic Reactions and Methodologies

Aromatic nitro compounds are standard substrates for testing the efficacy of new catalytic reduction methodologies. The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This compound can serve as a sterically hindered and electronically demanding substrate to probe the limits and selectivity of new catalytic systems. For example, developing catalysts that can selectively reduce the nitro group in the presence of the carboxylic acid functionality without side reactions is a common challenge. Methodologies such as mechanochemical catalytic transfer hydrogenation using palladium on carbon and a hydrogen donor could be applied to this compound for the clean and efficient synthesis of the corresponding 2-amino-6-(trifluoromethyl)benzoic acid.

Utilization in Ligand Design for Organometallic Chemistry

Benzoic acid and its derivatives are widely used as ligands in coordination and organometallic chemistry. mdpi.com The carboxylate group can coordinate to metal centers in various modes (monodentate, bidentate, bridging), and the substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the resulting metal complexes. mdpi.com

The this compound ligand would be expected to form complexes where:

Steric Bulk: The ortho-trifluoromethyl group provides significant steric bulk around the coordination site, which can influence the geometry of the metal complex, control the number of ligands that can bind to the metal center, and potentially create a chiral pocket.

Electronic Effects: The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups increases the acidity of the carboxylic acid and modifies the electron density on the carboxylate, thereby influencing the strength of the metal-ligand bond.

These features make it a potentially interesting ligand for developing catalysts where steric and electronic tuning is critical for achieving high activity and selectivity.

Future Prospects and Research Frontiers for 2 Nitro 6 Trifluoromethyl Benzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-nitro-6-(trifluoromethyl)benzoic acid will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry. Current synthetic approaches for related nitrobenzoic acids often involve nitration reactions that can present challenges in controlling regioselectivity and minimizing waste. patsnap.comgoogle.com

Future research could explore:

Catalytic Nitration: The use of solid acid catalysts or other heterogeneous catalysts could offer improved selectivity and easier product separation, reducing the reliance on traditional nitrating acid mixtures.

Flow Chemistry: Continuous flow synthesis presents an opportunity for a safer, more scalable, and efficient production process compared to traditional batch synthesis, owing to superior heat and mass transfer. purdue.edu

Alternative Starting Materials: Investigating novel synthetic pathways from more readily available or renewable starting materials is a key frontier. For instance, methods developed for producing related compounds like 2-chloro-6-fluorobenzoic acid, which involve steps like diazotization and fluorination, could inspire new routes. researchgate.net

A comparative look at potential synthetic strategies highlights the shift towards more sustainable practices.

| Parameter | Traditional Batch Synthesis | Future Flow Chemistry |

| Safety | Potential for thermal runaway | Enhanced heat and mass transfer improves safety purdue.edu |

| Scalability | Often challenging to scale up | More readily scalable purdue.edu |

| Efficiency | Can have lower yields and selectivity | Often provides higher yields and better control |

| Sustainability | Generates significant solvent waste | Reduced solvent usage and potential for recycling |

Advanced Characterization Techniques for Dynamic Processes

While the static, solid-state structures of related trifluoromethyl- and nitro-substituted benzoic acids have been characterized using techniques like X-ray crystallography, a significant frontier lies in understanding the dynamic behavior of this compound. nih.govresearchgate.net The steric clash between the ortho-substituents likely forces the carboxylic acid and nitro groups out of the plane of the benzene (B151609) ring, creating a unique conformational landscape. nih.govresearchgate.net

Future research will likely employ advanced spectroscopic and computational methods to probe these dynamics:

Variable-Temperature NMR (VT-NMR): This technique could be used to study the rotational barriers of the carboxyl and nitro groups and to understand the conformational equilibria in solution.

Ultrafast Spectroscopy: Time-resolved spectroscopic methods can provide insights into the excited-state dynamics, which is particularly relevant given the presence of the nitroaromatic chromophore.

Computational Chemistry: Density Functional Theory (DFT) and molecular dynamics (MD) simulations will be invaluable for modeling conformational preferences, rotational energy barriers, and intermolecular interactions, complementing experimental data.

These studies are crucial for understanding how the molecule's conformation influences its reactivity and its ability to participate in processes like self-assembly.

Integration with High-Throughput Experimentation and Automation

High-throughput experimentation (HTE) and automation are revolutionizing chemical synthesis and discovery by enabling the rapid screening of numerous reaction conditions. mt.comtrajanscimed.com For this compound, HTE can significantly accelerate progress in several areas.

Reaction Optimization: HTE platforms can be used to rapidly screen catalysts, solvents, bases, and temperature to optimize the synthesis of the target molecule or its derivatives. researchgate.net This is particularly useful for challenging transformations where many parameters can be varied. mt.com

Derivative Libraries: By leveraging automated synthesis, libraries of derivatives based on the this compound scaffold can be quickly generated. This is essential for structure-activity relationship (SAR) studies in medicinal chemistry, similar to how related precursors are used to synthesize antitubercular agents. nih.govresearchgate.net

Discovery of New Reactions: HTE can be employed to explore the reactivity of this compound with a wide array of coupling partners and under diverse catalytic conditions, potentially uncovering novel transformations and applications. nih.gov

The integration of HTE with rapid analysis techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the screening of hundreds of unique reaction conditions in minutes, dramatically accelerating the discovery timeline. purdue.edu

Exploration of Self-Assembly and Supramolecular Chemistry

The functional groups on this compound—a carboxylic acid capable of strong hydrogen bonding, a polar nitro group, and a fluorous trifluoromethyl group—make it a compelling candidate for studies in self-assembly and supramolecular chemistry. harvard.edu

Future research directions include:

Crystal Engineering: The predictable hydrogen-bonding motif of the carboxylic acid group can be exploited to form dimers or extended networks. The sterically hindered nature of the molecule could lead to the formation of porous crystalline materials or unique packing arrangements.

Supramolecular Gels: As demonstrated by other perfluoroalkylated benzoic acid derivatives, this compound could act as a gelator, forming supramolecular gels in various organic solvents through a combination of hydrogen bonding and other intermolecular forces. nih.gov

Functional Materials: The self-assembly of this molecule could be used to create materials with interesting properties. For example, the alignment of the polar nitroaromatic units could lead to materials with nonlinear optical properties. The principles of controlled self-assembly could be used to form distinct nanostructures like nanotubes. nih.gov

The interplay of hydrogen bonding, dipole-dipole interactions, and potential halogen bonding or fluorous interactions provides a rich landscape for creating novel supramolecular structures.

Contribution to New Methodologies in Organic Synthesis

Beyond its direct applications, this compound has the potential to contribute to the development of new synthetic methodologies. The significant steric hindrance around the carboxylic acid group, similar to that observed in 2,4,6-tris(trifluoromethyl)benzoic acid, can impart unusual reactivity. researchgate.net

Potential areas of exploration include:

Sterically Hindered Ligands: The carboxylate could serve as a sterically demanding ligand for metal catalysts, potentially inducing unique selectivity in catalytic transformations.

Organocatalysis: The molecule could be a precursor for novel organocatalysts where the bulky framework is used to control the stereochemical outcome of a reaction.

Precursor to Novel Heterocycles: As a versatile building block, it can be used in the synthesis of novel heterocyclic compounds, much like its analogues are key precursors in the synthesis of benzothiazinones. nih.gov Its unique substitution pattern could grant access to scaffolds that are otherwise difficult to prepare.

The electronic and steric properties of this compound make it a valuable tool for synthetic chemists seeking to control reactivity and access novel chemical space.

Q & A

Q. What are the recommended synthetic routes for 2-nitro-6-(trifluoromethyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nitration of a trifluoromethyl-substituted benzoic acid precursor. For example, nitration of 6-(trifluoromethyl)benzoic acid using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Optimization can employ response surface methodology (RSM) to balance variables like temperature, acid ratio, and reaction time . Challenges include regioselectivity due to electron-withdrawing groups; meta-directing effects of the -CF₃ group may favor nitration at the 2-position. Purification via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments and -CF₃ splitting patterns. The nitro group deshields adjacent protons, while -CF₃ causes distinct coupling in ¹⁹F NMR .

- FT-IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS (e.g., NIST protocols) to verify molecular ion peaks (C₈H₄F₃NO₄⁺) .

- Melting Point : Compare with literature values (if available) to assess purity .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) due to risk of exothermic decomposition .

- Safety Protocols : Use PPE (nitrile gloves, goggles), fume hoods, and explosion-proof equipment during synthesis. Monitor for NOₓ emissions during reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of nitration in trifluoromethyl-substituted benzoic acids?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model electrophilic aromatic substitution. Key steps:

Optimize geometry of the benzoic acid precursor.

Calculate electrostatic potential maps to identify electron-deficient positions.

Simulate nitronium ion (NO₂⁺) attack to compare activation energies for ortho/meta/para pathways.

The -CF₃ group’s meta-directing effect and steric hindrance often favor nitration at the 2-position .

Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters:

- Collect data at low temperature (100 K) to mitigate thermal motion.

- Resolve disorder in the nitro and trifluoromethyl groups using PART instructions.

- Validate H-bonding networks (carboxylic acid dimers) via O-H···O interactions .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Q. How does the electronic nature of the nitro and trifluoromethyl groups influence spectroscopic splitting patterns?

- Methodological Answer :

- ¹⁹F NMR : The -CF₃ group exhibits a quintet (J ≈ 12 Hz) due to coupling with adjacent protons.

- ¹H NMR : Nitro groups cause deshielding (δ ≈ 8.5–9.0 ppm for aromatic protons) and split signals via vicinal coupling (³J ~2–3 Hz).

- IR/Raman : Nitro symmetric/asymmetric stretches (~1350 cm⁻¹ and ~1520 cm⁻¹) shift based on conjugation with -CF₃ .

Contradictions and Limitations

- Synthesis : and suggest nitration as a primary route, but regioselectivity conflicts may arise if competing directing groups (e.g., -COOH) interfere.

- Stability : While notes general nitro compound hazards, specific decomposition pathways for this compound require further thermoanalytical (DSC/TGA) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.